2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
説明
This compound features a dibenzo[b,f][1,4]oxazepine core, a heterocyclic system with an oxygen atom at the 1,4-position, an 11-oxo group, and a 2-fluorobenzenesulfonamide substituent at the 2-position of the oxazepine ring. Its molecular formula is C₁₉H₁₄FN₂O₄S (molecular weight: 397.39 g/mol). The 2-fluoro substituent on the benzenesulfonamide moiety introduces steric and electronic effects that distinguish it from analogs .
特性
IUPAC Name |
2-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-14-5-1-4-8-18(14)27(24,25)22-12-9-10-16-13(11-12)19(23)21-15-6-2-3-7-17(15)26-16/h1-11,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKVTOTPHKPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Copper-Catalyzed Oxidative Cyclization
A pivotal method for constructing the dibenzooxazepinone core involves copper-mediated tandem oxidation and cyclization. As demonstrated by Saikia et al., 2-O-tethered alkenyl benzaldehydes undergo oxidation to carboxylic acids followed by iodolactonization using CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C. For example:
- Substrate Preparation : 2-(Prop-2-yn-1-yloxy)benzaldehyde derivatives are synthesized via propargylation of 2-hydroxybenzaldehyde using propargyl bromide and NaH in DMF.
- Oxidation-Cyclization : The aldehyde is oxidized to a carboxylic acid, which undergoes iodolactonization to form the oxazepinone ring (yield: 61–87%).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Oxidant | TBHP (2 equiv) |
| Solvent | Acetonitrile |
| Temperature | 70°C |
| Time | 12–24 h |
Azide-Alkyne Cycloaddition Approaches
Alternative routes employ azide-alkyne Huisgen cycloaddition to assemble the oxazepine ring. The Royal Society of Chemistry protocol utilizes tosyl azide (TsN3) and copper thiophenecarboxylate (CuTc) in toluene to generate triazole-linked intermediates, which are subsequently cyclized:
- Alkyne Functionalization : 2-(Prop-2-ynyloxy)benzaldehyde reacts with Grignard reagents (e.g., phenylmagnesium bromide) to form propargyl alcohols.
- Cyclization : Treatment with TsN3 and CuTc induces triazole formation, followed by acid-mediated cyclization to yield the oxazepinone core.
Key Advantages :
- High regioselectivity due to the directing effect of the alkyne.
- Compatibility with diverse substituents on the benzaldehyde precursor.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| CuI/TBHP Cyclization | 61–87 | 12–24 | Single-pot oxidation-cyclization; scalable | Requires anhydrous conditions |
| Azide-Alkyne Approach | 70–85 | 5–8 | High regioselectivity; mild conditions | Multi-step synthesis; cost of TsN3 |
Mechanistic Considerations
- Oxidative Cyclization : CuI facilitates TBHP-mediated oxidation of the aldehyde to a carboxylic acid, followed by iodolactonization via electrophilic iodine insertion.
- Azide Cycloaddition : CuTc catalyzes the formation of a triazole intermediate, which undergoes acid-catalyzed ring contraction to the oxazepinone.
Post-Synthetic Modifications
The iodine substituent introduced during iodolactonization permits further functionalization:
- Thiocyanation : Treatment with NH4SCN yields thiocyanate derivatives.
- Azide-Triazole Conversion : Reaction with phenylacetylene via click chemistry forms triazole-linked analogs (89% yield).
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
科学的研究の応用
The biological activity of 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be attributed to its interaction with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways. For instance, fluorinated derivatives have shown enhanced inhibition of hexokinase compared to non-fluorinated counterparts.
- Cellular Uptake and Stability : Modifications at the C-2 position with halogens can improve the stability and uptake of the compound in cells, enhancing its efficacy.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit potential anticancer properties. The ability to inhibit key metabolic enzymes may lead to reduced tumor growth and proliferation. Studies are ongoing to evaluate its effectiveness against various cancer cell lines.
Neurological Disorders
The unique structure of this compound suggests potential applications in treating neurological disorders. Its ability to modulate biological pathways could be explored for developing treatments targeting conditions such as depression or anxiety.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. The sulfonamide group is known for its antibacterial properties, which can be leveraged in developing new antibiotics .
Case Study 1: Inhibition of Hexokinase
A study demonstrated that fluorinated derivatives of dibenzo[b,f][1,4]oxazepine compounds showed significant inhibition of hexokinase activity in vitro. This finding suggests that 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may similarly inhibit this enzyme, providing a basis for further research into its anticancer properties.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, compounds related to this oxazepine structure exhibited protective effects on neuronal cells under oxidative stress conditions. This suggests that further investigation into the neuroprotective capabilities of 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide could yield promising results for treating neurodegenerative diseases .
作用機序
The mechanism by which 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes.
類似化合物との比較
Substituent Variations on the Benzenesulfonamide Group
Positional Isomerism of Fluorine :
- : 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- The para-fluoro substituent (4-fluoro) on the benzenesulfonamide reduces steric hindrance compared to the ortho-fluoro (2-fluoro) in the target compound. This may enhance binding affinity in certain biological systems due to improved electronic interactions with target receptors .
- Molecular weight: 398.41 g/mol (C₂₀H₁₅FN₂O₄S).
Methoxy vs. Fluoro Substituents :
Modifications on the Dibenzo-Oxazepine Core
Alkyl Substituents at Position 10 :
Methylation at Position 8 :
- Molecular weight: 435.50 g/mol (C₂₃H₂₃N₂O₄S) .
Oxazepine vs. Thiazepine Derivatives
and describe dibenzo[b,f][1,4]thiazepine analogs (e.g., compounds 47–49), where the oxygen atom in the oxazepine ring is replaced by sulfur.
- Key Differences :
Physicochemical and Pharmacological Implications
Key Observations
- Lipophilicity : Alkyl groups (e.g., 10-methyl or 10-ethyl) increase logP values, favoring membrane permeability but possibly reducing aqueous solubility .
生物活性
2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure, featuring a fluorine atom and a sulfonamide group, suggests significant biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and potential therapeutic implications.
Chemical Structure and Properties
The chemical structure of 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 398.4 g/mol |
| CAS Number | 922062-63-3 |
The compound's unique features include the presence of an oxo group and a fluorine atom, which are believed to enhance its biological properties compared to similar compounds.
The biological activity of 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways. For example, fluorinated derivatives have shown enhanced inhibition of hexokinase compared to their non-fluorinated counterparts .
- Cellular Uptake and Stability : Modifications at the C-2 position with halogens can improve the stability and uptake of the compound in cells, making it effective at lower doses .
Biological Activity Studies
Recent studies have focused on the biological effects of fluorinated compounds similar to 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide. These studies provide insights into its potential therapeutic applications:
- Cytotoxicity in Cancer Cells : In vitro studies indicate that fluorinated derivatives exhibit potent cytotoxic effects against cancer cell lines. The lowest IC values were observed under hypoxic conditions, suggesting that these compounds may be particularly effective in the tumor microenvironment .
- Mechanistic Insights : Molecular docking studies have shown that these compounds bind to hexokinase similarly to glucose, indicating a competitive inhibition mechanism that could disrupt glycolysis in cancer cells .
Case Studies
Several case studies have highlighted the potential applications of 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide:
Case Study 1: Glioblastoma Multiforme (GBM)
A study investigated the efficacy of halogenated derivatives in inhibiting glycolysis in GBM cells. The results demonstrated that these compounds significantly reduced cell viability and altered metabolic pathways associated with tumor growth. The findings suggest a promising avenue for targeted therapy in aggressive cancers like GBM .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of hexokinase by various halogenated derivatives revealed that modifications at specific positions could enhance inhibitory activity. This study underscores the importance of structural modifications in developing more effective anticancer agents .
Q & A
Q. What are the standard protocols for synthesizing 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling 2-fluorobenzenesulfonyl chloride with a functionalized dibenzo[b,f][1,4]oxazepin scaffold. Key steps include:
- Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) under nitrogen to prevent hydrolysis.
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Optimization: Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize unreacted starting material .
Q. How is structural characterization of this compound validated in academic research?
Methodological Answer:
- Spectroscopic Techniques:
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions to validate stereochemical assignments .
Intermediate Research Questions
Q. What experimental designs are recommended for assessing the compound’s bioactivity in vitro?
Methodological Answer:
- Assay Selection: Use cell-based assays (e.g., viability assays with IC determination) or enzyme inhibition studies (e.g., fluorescence-based kinase assays).
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls to account for solvent effects .
- Dose-Response Curves: Test 8–10 concentrations in triplicate, analyzed via nonlinear regression (e.g., GraphPad Prism) .
Q. How can researchers address solubility challenges during in vitro testing?
Methodological Answer:
- Solubility Screening: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and dilute in assay buffer.
- Surfactants: Add 0.01% Tween-20 or Pluronic F-68 to improve aqueous dispersion .
- Alternative Solvents: Test co-solvents like PEG-400 or cyclodextrin inclusion complexes for hydrophobic compounds .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Replication Studies: Independently validate results using identical protocols (e.g., same cell lines, assay conditions) .
- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify confounding variables (e.g., batch-to-batch compound variability) .
- Orthogonal Assays: Confirm activity via alternative methods (e.g., SPR for binding affinity vs. cellular assays for functional effects) .
Q. How should environmental fate studies be designed to evaluate this compound’s persistence?
Methodological Answer:
- Degradation Pathways: Conduct OECD 301B (ready biodegradability) tests under controlled aerobic conditions.
- Metabolite Identification: Use LC-MS/MS to track transformation products (e.g., hydroxylated or sulfonamide-cleaved derivatives) .
- Ecotoxicity: Pair with Daphnia magna or algal growth inhibition assays to assess ecological risks .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools:
- Validation: Compare predictions with experimental data (e.g., rat pharmacokinetic studies) to refine models .
Methodological Challenges
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Scaffold Modifications: Systematically vary substituents (e.g., fluorine position, sulfonamide linker length) .
- Data Integration: Use multivariate analysis (e.g., PCA or partial least squares) to correlate structural features with bioactivity .
- High-Throughput Screening: Employ 96-well plate formats to test 50–100 derivatives in parallel .
Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
